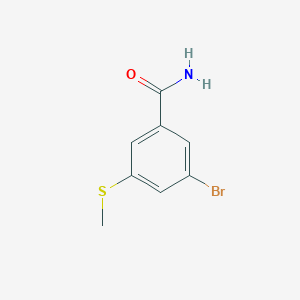

3-Bromo-5-(methylsulfanyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-5-methylsulfanylbenzamide is a chemical compound . Unfortunately, there is limited information available about this compound. It is always recommended to refer to the product’s Material Safety Data Sheet (MSDS) for more detailed information.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and X-ray crystallography . Unfortunately, specific information on the molecular structure of 3-Bromo-5-methylsulfanylbenzamide is not available.Chemical Reactions Analysis

The types of chemical reactions a compound can undergo are largely determined by its functional groups . Without specific information on 3-Bromo-5-methylsulfanylbenzamide, it’s difficult to predict its reactivity.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, and refractive index . Unfortunately, specific information on the physical and chemical properties of 3-Bromo-5-methylsulfanylbenzamide is not available.Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis Applications

3-Bromo-5-methylsulfanylbenzamide serves as a precursor in catalytic synthesis processes for the construction of complex molecular structures. It plays a critical role in Cu-catalyzed synthesis methods, contributing to the development of substituted 3-methyleneisoindolin-1-ones. This synthesis involves decarboxylative cross-coupling and heteroannulation reactions, highlighting the compound's utility in facilitating diverse molecular constructions through ligand-assisted catalysis (Gogoi et al., 2014). Additionally, it is instrumental in palladium iodide catalyzed multicomponent carbonylative approaches, offering pathways to functionalized isoindolinone and isobenzofuranimine derivatives. These processes underscore the compound's versatility in synthetic chemistry, enabling the creation of various functionalized molecules through innovative reaction pathways (Mancuso et al., 2014).

Antioxidant and Antimicrobial Discoveries

Research has identified derivatives of 3-Bromo-5-methylsulfanylbenzamide with significant biological activities. Studies on bromophenol derivatives have shown these compounds possess potent scavenging activity against radicals, suggesting potential applications as natural antioxidants in food and pharmaceutical fields. Their moderate activity against ABTS radicals further emphasizes the therapeutic potential of these bromophenol compounds as natural antioxidants, underscoring their utility in addressing oxidative stress-related conditions (Li et al., 2012). Moreover, bromophenol derivatives have demonstrated antimicrobial properties, offering a promising avenue for the development of new antimicrobial agents. These findings highlight the compound's role in contributing to the discovery of molecules with health-beneficial properties, addressing the need for novel antioxidants and antimicrobials (Xu et al., 2003).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of action

Compounds with similar structures, such as sulfonamides, are known to have antibacterial properties . They inhibit the growth of bacteria by preventing the synthesis of folic acid, which is essential for bacterial growth .

Mode of action

Without specific information on “3-Bromo-5-methylsulfanylbenzamide”, it’s difficult to provide an accurate mode of action. By doing so, they inhibit the enzyme and prevent the production of folic acid, thereby inhibiting bacterial growth .

Biochemical pathways

Sulfonamides affect the folic acid synthesis pathway in bacteria .

Result of action

Without specific studies on “3-Bromo-5-methylsulfanylbenzamide”, it’s difficult to describe the exact molecular and cellular effects of its action. Sulfonamides result in the inhibition of bacterial growth by preventing the synthesis of folic acid .

Eigenschaften

IUPAC Name |

3-bromo-5-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQCRFSUCGYTTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2577579.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2577583.png)

![5-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2577585.png)

![tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2577590.png)

![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate](/img/structure/B2577593.png)

![rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylatehydrochloride](/img/structure/B2577594.png)

![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![(3As,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride](/img/structure/B2577601.png)